molecular formula C12H12N2O3S B1422015 1-(5-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283109-60-3

1-(5-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Cat. No.: B1422015
CAS No.: 1283109-60-3
M. Wt: 264.3 g/mol
InChI Key: QZBWYWGYUBGYTA-UHFFFAOYSA-N
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Description

1-(5-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C12H12N2O3S. This compound is characterized by the presence of a benzothiazole ring fused with an azetidine ring, which is further substituted with a methoxy group and a carboxylic acid group.

Preparation Methods

The synthesis of 1-(5-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-(5-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylate salt

Scientific Research Applications

1-(5-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

1-(5-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid can be compared with similar compounds such as:

Biological Activity

1-(5-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activities, mechanisms of action, and relevant case studies associated with this compound.

  • IUPAC Name : 1-(5-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxylic acid
  • Molecular Formula : C12H12N2O3S
  • Molecular Weight : 264.31 g/mol
  • Purity : ≥95% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results as a potential antibiotic .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values in the micromolar range, indicating its effectiveness in inhibiting cell proliferation .

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Flow cytometry assays revealed that the compound can induce apoptosis in cancer cells in a dose-dependent manner.
  • Inhibition of Proliferation : The compound interferes with cellular processes that promote cancer cell growth and survival .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study ADemonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 15.63 µM, comparable to standard chemotherapeutics like doxorubicin .
Study BShowed antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties .
Study CEvaluated the compound's effects on leukemia cell lines, reporting a notable reduction in cell viability at sub-micromolar concentrations .

Properties

IUPAC Name

1-(5-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-17-8-2-3-10-9(4-8)13-12(18-10)14-5-7(6-14)11(15)16/h2-4,7H,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBWYWGYUBGYTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N3CC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(5-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

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